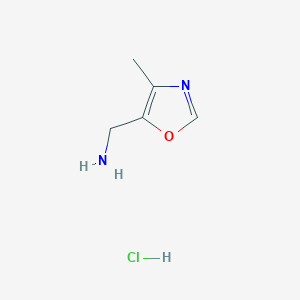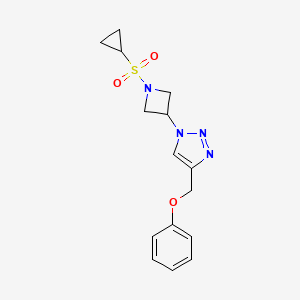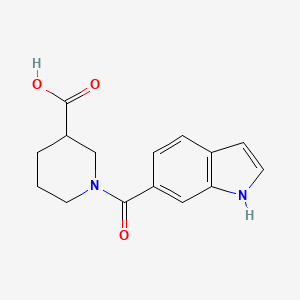
(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2137600-24-7 . It is a grey microcrystalline powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2O.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3;1H . The FTIR (Ge Crystal) shows various peaks indicating different functional groups: 3435, 3375 (N-H Stretch, Primary amine), 3065 (C-H, Aromatic), 1625 (C=N, Oxadiazole), 1520 (C=C, Aromatic), 1315 (CH 2), 1190 (C-N), 1025 (C-O-C, Oxadiazole), 755 cm −1 (N-H wag) .Physical And Chemical Properties Analysis
This compound is a grey microcrystalline powder . Its melting point (DSC) onset is at 174.63 °C, with a peak max at 176.20 °C . The compound’s molecular weight is 148.59 .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
One application of this compound's derivatives involves neurokinin-1 (NK1) receptor antagonism. A specific derivative, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrated high affinity and oral activity as an h-NK(1) receptor antagonist. This compound showed significant efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression, underscoring its potential for developing treatments for these conditions (Harrison et al., 2001).
Antimicrobial Activities
Another significant application is in the domain of antimicrobial research. Derivatives of (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride have been synthesized and shown to possess moderate to very good antibacterial and antifungal activities. These activities were comparable to first-line drugs against pathogenic strains, highlighting their potential as new antimicrobial agents (Thomas et al., 2010).
Anticancer and Antimicrobial Agents
Compounds incorporating (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride structures have also been studied for their anticancer and antimicrobial properties. Novel biologically potent heterocyclic compounds that include oxazole, pyrazoline, and pyridine entities have shown promising results in anticancer activity screening against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds demonstrated substantial in vitro antibacterial and antifungal activities, suggesting a potential role in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Serotonin 5-HT1A Receptor Biased Agonists
Derivatives have also been designed as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates. These compounds were tested for their affinity and selectivity in signal transduction assays related to ERK1/2 phosphorylation, cAMP inhibition, and Ca2+ mobilization. The lead structure exhibited promising pharmacokinetic profiles and robust antidepressant-like activity in preclinical models (Sniecikowska et al., 2019).
Corrosion Inhibition
In the field of materials science, (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies have demonstrated the compounds' ability to significantly reduce the corrosion rate, indicating their potential application in protecting industrial materials (Rahmani et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGJULCJIJFJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyloxazol-5-yl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2860061.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![6-[4-(5,6-Dimethylpyrimidin-4-YL)piperazin-1-YL]pyridine-2-carbonitrile](/img/structure/B2860065.png)

![(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2860069.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2860071.png)





![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2860081.png)

